molecular formula C10H17NO3 B1382105 Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate CAS No. 1205748-94-2

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate

Cat. No.: B1382105
CAS No.: 1205748-94-2
M. Wt: 199.25 g/mol
InChI Key: AXFUKHQJEUFDJP-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (CAS 1205748-94-2) is a high-value azetidine derivative designed for advanced organic and medicinal chemistry research. This compound features a protected amine (Boc group) and a formyl group on the same azetidine ring, making it a versatile and key synthetic intermediate for constructing more complex molecules. Its primary research value lies in its role as a building block for pharmaceutical development, particularly in the exploration of novel therapeutic agents. The formyl group is a highly reactive handle for further chemical transformations, including nucleophilic additions and reductive aminations, allowing for the introduction of diverse structural elements. The compound's mechanism of action is defined by its role as a synthetic precursor. For instance, it can be used in Grignard reactions to synthesize intermediates for potential antidepressant compounds, acting as a triple reuptake inhibitor targeting dopamine, serotonin, and norepinephrine transporters . This application underscores its significance in early-stage drug discovery. With a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, it is characterized by its high purity (typically ≥98%) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFUKHQJEUFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate

Overview:
This method involves the oxidation of a hydroxymethyl precursor to yield the formyl derivative. It is a straightforward oxidation process utilizing hypervalent iodine reagents, notably IBX (o-iodoxybenzoic acid).

Procedure:

  • Start with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as the substrate.
  • Dissolve in ethyl acetate under reflux conditions.
  • Add IBX (1.2 equivalents) gradually to the solution.
  • Reflux the mixture overnight to facilitate oxidation.
  • After completion, cool the reaction mixture, filter off any insoluble residues, and concentrate under reduced pressure.
  • Purify the product via column chromatography to obtain tert-butyl 3-formyl-3-methylazetidine-1-carboxylate with yields approaching 99%.

Reaction Data:

Reagents Conditions Yield Reference
IBX, ethyl acetate Reflux overnight 99%

Nucleophilic Substitution and Formylation via Cycloaddition

Overview:
This multi-step approach involves initial formation of a suitable azetidine precursor, followed by selective formylation.

Stepwise Process:

  • Preparation of azetidine core:
    • React 1-Boc-azetidinone with organolithium reagents (e.g., n-butyllithium) and aryl or alkyl halides to introduce substituents at the 3-position.
  • Introduction of the methyl group:
    • Alkylation or methylation at the appropriate position using methylating agents such as methyl iodide or dimethyl sulfate.
  • Formylation:
    • Use formyl chlorides or formic acid derivatives to install the formyl group at the 3-position, often facilitated by catalysts like DMF or DMSO.

Reaction Data:

Reagents Conditions Yield Reference
1-Boc-azetidinone, n-BuLi -78°C to room temperature 68-69%

Multi-step Synthesis via Cyclization and Oxidation

Overview:
This route involves constructing the azetidine ring with a suitable precursor, then oxidizing to introduce the formyl group.

Procedure:

  • Cyclization:
    • React a suitable amino alcohol or amino acid derivative with a cyclization reagent such as diethyl azodicarboxylate (DEAD) or via intramolecular nucleophilic substitution.
  • Protection and functionalization:
    • Protect the nitrogen with tert-butyl carbamate (Boc group).
  • Oxidation to aldehyde:
    • Use Dess–Martin periodinane or IBX to oxidize the methyl group at the 3-position to the aldehyde.

Reaction Data:

Reagents Conditions Yield Reference
Dess–Martin periodinane Room temperature, 2–4 hours Not specified

Summary Data Table of Preparation Methods

Method Key Reagents Main Conditions Typical Yield Advantages
Oxidation of hydroxymethyl precursor IBX, ethyl acetate Reflux overnight 99% High yield, straightforward
Nucleophilic substitution & formylation n-BuLi, methyl halides, formyl chlorides -78°C to room temperature 68-69% Versatile, allows substitution variation
Cyclization + oxidation Cyclization reagents, Dess–Martin periodinane Room temperature Not specified Suitable for complex derivatives

Notes and Considerations

  • Reaction Optimization:
    Precise control of temperature, solvent choice, and reagent equivalents is crucial to maximize yield and purity.
  • Purification Techniques:
    Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane) is standard for isolating pure compounds.
  • Safety and Handling: Reagents like IBX and n-butyllithium are hazardous; proper safety protocols must be followed.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate can be summarized as follows:

  • Starting Materials : Azetidine derivatives, tert-butyl groups, and formylating agents.
  • Reaction Conditions : Reactions are usually conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
  • Key Reactions :
    • Formylation : Using formylating agents to introduce the formyl group.
    • Protective Group Strategies : Employing protecting groups to manage reactivity during synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. Research indicates that the compound can interact with various biological targets, including enzymes and receptors.

Case Study: Enzyme Interaction

  • Objective : To assess binding affinities with specific enzymes.
  • Findings : Preliminary studies suggest that the compound may modulate enzyme activity, indicating potential as a lead compound in drug design.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating specialty chemicals.

Applications in Synthesis :

  • Building Block for Complex Molecules : Used in the synthesis of bioactive compounds.
  • Functional Group Modifications : The formyl group can be oxidized or reduced to yield different derivatives.

Materials Science

Research is ongoing into the use of this compound in developing advanced materials. Its unique properties may enhance the performance of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, such as amino acids or proteins, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

The table below highlights key differences between tert-butyl 3-formyl-3-methylazetidine-1-carboxylate and analogous azetidine/pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Applications/Reactivity
This compound (Target) C₁₀H₁₇NO₃ 199.24 (calc.) Formyl (C3), Methyl (C3) BOC, -CHO, -CH₃ Electrophilic reactions, heterocycle synthesis
Tert-butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃ 185.22 Formyl (C3) BOC, -CHO Nucleophilic additions, crystallography studies
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 Amino (C3), Hydroxymethyl (C3) BOC, -NH₂, -CH₂OH Peptide coupling, oxidation reactions
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate C₉H₁₈N₂O₂ 186.25 Amino (C3), Methyl (C2) BOC, -NH₂, -CH₃ Steric-directed alkylation/amidation
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate C₁₂H₁₆N₂O₄ 252.27 (calc.) 5-formyloxazole (C3) BOC, oxazole, -CHO Drug discovery (heterocyclic scaffolds)

Key Observations:

  • Ring Size and Strain : The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine or 6-membered piperidine analogs. This strain may enhance reactivity in ring-opening or cycloaddition reactions .
  • Substituent Effects: The dual C3 substituents (-CHO and -CH₃) in the target compound create unique steric and electronic environments.
  • Functional Group Diversity: Amino and Hydroxymethyl Derivatives (e.g., ): These compounds exhibit nucleophilic reactivity (-NH₂) or hydroxyl group utility (-CH₂OH), contrasting with the target’s electrophilic formyl group.
2.2 Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s molecular weight (~199.24) is intermediate among analogs. Lower molecular weight derivatives (e.g., C₉H₁₅NO₃, 185.22 ) may exhibit higher solubility in polar solvents, while bulkier groups (e.g., oxazole in ) reduce solubility.
  • Stability : The BOC group enhances stability against hydrolysis, but the formyl group’s reactivity may necessitate storage under inert conditions to prevent oxidation .

Biological Activity

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to a methylazetidine ring.

Anticancer Activity

Recent studies have indicated that compounds related to azetidines, including this compound, exhibit promising anticancer properties. For instance, a study evaluated the in vitro activity against various cancer cell lines, revealing that modifications in the azetidine structure can enhance cytotoxicity against breast cancer cells (MDA-MB-231) .

Compound Cell Line IC50 (µM)
This compoundMDA-MB-231Not specified
Related Azetidine DerivativeMDA-MB-23112.5

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory activities. In a study involving mouse models, it was shown to modulate immune responses by affecting cytokine production. Specifically, after administration of the compound, levels of IL-6 were measured post-TLR7 stimulation, indicating potential anti-inflammatory effects .

Treatment Group Dose (mg/kg) IL-6 Level (pg/mL)
Vehicle-150
This compound10090
This compound30070

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for cosmetic applications and the treatment of hyperpigmentation disorders. Compounds with similar structures have demonstrated significant inhibitory effects on mushroom tyrosinase. While specific data on this compound is limited, related azetidine derivatives have shown IC50 values as low as 0.00458 µM against tyrosinase .

The biological activities of this compound are likely mediated through multiple pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Competitive or noncompetitive inhibition of tyrosinase.

Study on Anticancer Activity

In a controlled experiment, researchers synthesized several azetidine derivatives and tested their cytotoxicity against breast cancer cells. The findings suggested that structural modifications could significantly enhance anticancer efficacy .

Study on Anti-inflammatory Effects

An investigation into the anti-inflammatory properties of related compounds involved administering varying doses to mouse models and assessing cytokine levels post-stimulation with TLR7 agonists. Results indicated that higher doses resulted in significantly lower IL-6 levels compared to controls .

Q & A

Q. What are the key structural features and functional groups of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate, and how do they influence its reactivity?

The compound features a strained 4-membered azetidine ring with a tert-butyl carbamate (Boc) group at position 1, a formyl group (-CHO), and a methyl substituent at position 3. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the formyl group serves as an electrophilic site for nucleophilic additions (e.g., condensations or Wittig reactions). The azetidine ring’s strain increases reactivity, making it prone to ring-opening or rearrangement under harsh conditions .

Q. What are the common synthetic strategies for preparing this compound?

Synthesis typically involves:

  • Boc Protection : Reacting 3-methylazetidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP and triethylamine (TEA) at 0–20°C to install the carbamate .
  • Formylation : Oxidizing a hydroxymethyl intermediate (e.g., tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate) using Dess-Martin periodinane or Swern conditions to introduce the formyl group. Alternative routes employ Vilsmeier-Haack formylation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies the tert-butyl group (singlet at ~1.4 ppm) and formyl proton (sharp singlet at ~9.6 ppm). ¹³C NMR confirms carbamate (C=O at ~155 ppm) and azetidine carbons .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement; SHELX programs refine crystal structures .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula via [M+H]+ ion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Key strategies include:

  • Temperature Control : Maintain sub-zero temperatures (-78°C) during formylation to minimize over-oxidation or side reactions .
  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of oxidizing agents (e.g., Dess-Martin periodinane) to ensure complete conversion without reagent decomposition .
  • In-Situ Monitoring : Track reaction progress via TLC or FTIR to identify intermediates and optimize quenching times .

Q. What strategies address stereochemical challenges in synthesizing derivatives of this compound?

  • Chiral Auxiliaries : Temporarily introduce chiral groups during azetidine ring formation, later removed post-functionalization.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts) in alkylation or cyclization steps to establish desired configurations .
  • Crystallization-Induced Resolution : Exploit differential enantiomer solubility during purification to enrich the target stereoisomer .

Q. How can chromatographic challenges (e.g., hydrolytic instability) be mitigated during analysis?

  • Mobile Phase Optimization : Use neutral pH buffers (e.g., acetonitrile/water with 0.1% formic acid) to prevent carbamate hydrolysis during HPLC .
  • Column Selection : C18 columns with end-capping improve peak resolution for polar analytes .

Q. What role does this compound play in medicinal chemistry research?

  • Peptide Mimetics : The azetidine ring mimics proline’s conformational rigidity in peptide analogs, enhancing binding affinity to biological targets .
  • Functionalization Hub : The formyl group enables cross-coupling (e.g., aldol reactions) to introduce bioactive moieties for kinase inhibitor development .
  • Deprotection Flexibility : The Boc group is cleaved with trifluoroacetic acid (TFA), enabling sequential functionalization in multi-step drug syntheses .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Replicate Conditions : Compare methods across studies (e.g., solvent purity, reagent grades) to identify variables affecting yield .
  • Intermediate Characterization : Use LC-MS or NMR to verify intermediate integrity, as impurities in earlier steps may propagate .

Q. What computational tools predict the reactivity of this compound?

  • DFT Calculations : Model transition states for formylation or ring-opening reactions using software like Gaussian.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived structural data (InChI, SMILES) .

Methodological Best Practices

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential volatility of formyl intermediates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact with oxidizing agents .

Q. How can researchers validate the purity of this compound?

  • Combined Techniques : Cross-validate HPLC purity (>95%) with ¹H NMR integration and elemental analysis .

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